
AZD1979
Descripción general
Descripción
AZD1979 is a potent and selective melanin-concentrating hormone receptor 1 (MCHr1) antagonist developed for treating obesity and metabolic disorders. Its chemical structure, (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, incorporates a spiro-azetidine moiety and a 1,3,4-oxadiazole bioisostere, which contribute to its favorable physicochemical properties, including reduced lipophilicity (ΔlogD7.4 = −1.2 vs. morpholine analogs) and enhanced metabolic stability . Preclinical studies demonstrated that this compound induces weight loss via dual mechanisms: reducing food intake and increasing energy expenditure, particularly in diet-induced obese (DIO) mice and dogs . In mice, this compound improved insulin sensitivity without affecting food intake, whereas in dogs, it exhibited dose-dependent weight loss (up to 8% over 4 weeks) and reduced adiposity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AZD1979 implica múltiples pasos, incluida la formación de las unidades azetidinil y oxadiazolyl. Los pasos clave incluyen:
Formación de la unidad azetidinil: Esto implica la reacción de 3-fenoxiazetidina con varios reactivos para introducir los sustituyentes deseados.
Formación de la unidad oxadiazolyl: Esto implica la condensación de ácido 5-(4-metoxifenil)-1,3,4-oxadiazol-2-carboxílico con aminas apropiadas.
Acoplamiento de las dos unidades: El paso final implica el acoplamiento de las unidades azetidinil y oxadiazolyl bajo condiciones de reacción específicas para formar this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: AZD1979 experimenta diversas reacciones químicas, que incluyen:
Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of AZD1979 can be categorized into several key areas:
- Obesity Research : this compound has been extensively studied for its potential to treat obesity. In diet-induced obese mice, it was shown to reduce body weight through decreased food intake and improved energy expenditure . This dual action is crucial for developing effective obesity treatments.
- Metabolic Studies : Research has indicated that this compound improves insulin sensitivity and glucose homeostasis in obese models. The compound's ability to maintain energy expenditure while reducing food intake is particularly noteworthy, as it counters the adaptive reductions typically seen during weight loss .
- Pharmacological Studies : this compound serves as a model compound for studying the interactions and effects of MCH receptors in various biological processes. Its selective binding profile makes it a valuable tool for understanding receptor mechanisms and developing new pharmacotherapies targeting MCH receptors .
Case Study 1: Weight Loss in Mice
In a study involving diet-induced obese mice, this compound was administered at varying doses (20, 40, and 60 μmol/kg). The results showed a dose-dependent reduction in body weight. Notably, the initial weight loss was primarily due to decreased food intake; however, preserved energy expenditure was also observed during calorimetry studies .
Case Study 2: Effects on Canine Models
This compound was also tested in beagle dogs, where it demonstrated similar weight-reducing effects as seen in mice. This cross-species effectiveness supports the potential for clinical applications in human obesity treatment .
Data Tables
Study | Model | Dosage | Weight Loss Observed | Mechanism |
---|---|---|---|---|
Johansson et al. (2016) | Diet-induced Obese Mice | 20-60 μmol/kg | Significant dose-dependent reduction | Decreased food intake & preserved energy expenditure |
Canine Study (2022) | Beagle Dogs | Not specified | Dose-dependent reduction | Similar mechanism to mice |
Mecanismo De Acción
AZD1979 ejerce sus efectos antagonizando el receptor 1 de la hormona concentradora de melanina. Este receptor está involucrado en la regulación del apetito y el gasto energético. Al bloquear este receptor, this compound reduce la ingesta de alimentos y aumenta el gasto energético, lo que lleva a la pérdida de peso. Los objetivos moleculares y las vías involucradas incluyen el sistema nervioso central y varias vías metabólicas .
Compuestos similares:
AZD1234: Otro antagonista del receptor 1 de la hormona concentradora de melanina con propiedades similares.
AZD5678: Un compuesto con una estructura similar pero diferentes grupos funcionales.
Singularidad de this compound: this compound es único debido a su combinación específica de unidades azetidinil y oxadiazolyl, que confieren una alta potencia y selectividad para el receptor 1 de la hormona concentradora de melanina. Esto lo convierte en un candidato prometedor para el tratamiento de la obesidad .
Comparación Con Compuestos Similares
Comparison with Similar MCHr1 Antagonists
Efficacy in Preclinical Models
Table 1: Comparative Efficacy of MCHr1 Antagonists in Preclinical Studies
- Key Findings :
- This compound exhibits species-specific effects. Unlike SNAP-7941, which reduces food intake in rats, this compound’s weight loss in mice is driven solely by increased energy expenditure .
- In dogs, this compound’s efficacy aligns with traditional MCHr1 antagonists but with a more favorable safety profile due to its optimized physicochemical properties .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison with Bioisosteric Analogs
Property | This compound | Morpholine Analogs | 1,3,4-Thiadiazole Derivatives | Reference |
---|---|---|---|---|
logD7.4 | 2.1 | 3.3 | 3.8 | |
Basic pKa | 8.2 | 6.7 | 7.1 | |
Metabolic Stability | High (low CYP450 liability) | Moderate | Low |
- Key Insights :
- The 2-oxa-6-azaspiro[3.3]heptane group in this compound reduces lipophilicity (ΔlogD7.4 = −1.2 vs. morpholine), enhancing solubility and reducing off-target interactions .
- This compound’s metabolic stability is superior to thiadiazole derivatives, as it avoids CYP450-mediated oxidation, instead undergoing glutathione S-transferase (GST)-catalyzed conjugation to form metabolite M12 .
Distinctive Metabolism :
- This compound forms a glutathione (GSH) conjugate (M12) via direct spiro-azetidine ring opening, bypassing bioactivation by cytochrome P450 enzymes. This pathway reduces reactive metabolite-related toxicity risks .
Table 3: Metabolic Profile Comparison
Compound | Primary Metabolic Pathway | Key Metabolites | Toxicity Risk |
---|---|---|---|
This compound | GST-mediated GSH conjugation | M12 (GSH conjugate) | Low |
TPI-1361-17 | CYP3A4 oxidation | Reactive intermediates | Moderate |
SNAP-7941 | CYP2D6 hydroxylation | Hydroxylated derivatives | High |
Clinical and Translational Considerations
- Translational Modeling : Dosing simulations predict that a 100 mg/day regimen in humans would achieve 90% MCHr1 occupancy, aligning with efficacious preclinical exposures .
Actividad Biológica
AZD1979 is a novel compound identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). This receptor has been implicated in the regulation of energy balance and food intake, making this compound a candidate for obesity treatment. The biological activity of this compound has been extensively studied in various models, providing insights into its mechanisms and potential therapeutic applications.
This compound selectively binds to MCH1 receptors in the central nervous system (CNS), leading to significant biological effects:
- Weight Loss : In diet-induced obese (DIO) mice, this compound administration resulted in a dose-dependent reduction in body weight. This effect was primarily attributed to decreased food intake and an increase in energy expenditure, which was preserved even during weight loss .
- Specificity : The compound's efficacy was confirmed through studies involving Mchr1 knockout mice, which did not exhibit changes in body weight or food intake upon this compound treatment, underscoring its specificity for the MCH1 receptor .
In Vivo Studies
A series of in vivo studies have demonstrated the biological activity of this compound:
- Body Weight Reduction : In DIO mice, this compound led to an average body weight reduction of approximately 12% over three weeks with a corresponding decrease in energy intake (EI) of about 14% .
- Energy Expenditure : Indirect calorimetry studies indicated that this compound not only reduced food intake but also prevented the adaptive decrease in energy expenditure typically observed during caloric restriction .
Table 1: Summary of In Vivo Effects of this compound
Study Type | Model Used | Dose Range | Body Weight Change | Food Intake Change | Energy Expenditure Change |
---|---|---|---|---|---|
DIO Mice | C57BL/6J | 30-60 μmol/kg | -12% | -14% | Increased |
Dogs | Beagle | 60 μmol/kg | Significant loss | Not specified | Not specified |
Mchr1 KO Mice | C57BL/6J | 60 μmol/kg | No change | No change | No change |
Translational Modeling
Translational modeling has played a crucial role in understanding the pharmacokinetics and pharmacodynamics of this compound. The models developed have facilitated predictions regarding human dosing based on rodent data. Key findings include:
- Receptor Occupancy (RO) : A linear relationship was established between receptor occupancy and body weight reduction, indicating that sufficient receptor engagement is necessary for effective weight loss .
- Dose Prediction : The models suggest that this compound's pharmacological properties allow for effective CNS exposure, supporting its potential use in human obesity treatment .
Case Studies
Several case studies have highlighted the potential clinical relevance of this compound:
- Obesity Treatment : In preclinical trials, this compound demonstrated promise as a treatment for obesity, showing significant reductions in body fat and improvements in glucose homeostasis without adverse effects on food intake in specific models .
- Safety Profile : Early investigations into the safety profile indicate low interaction with hERG channels, suggesting a favorable cardiac safety margin at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of AZD1979 in human hepatocytes, and how are they identified experimentally?
this compound undergoes glutathione (GSH) conjugation via GST enzymes, forming metabolites like M12 without prior P450-mediated bioactivation. Key methodologies include:
- Radiochromatography : Tracking [¹⁴C]-labeled this compound in human hepatocyte incubations to identify metabolites .
- UPLC-HRMS : High-resolution mass spectrometry to determine accurate masses and fragmentation patterns (e.g., M12’s mass shift of +307.0706 Da) .
- Enzyme inhibition studies : Using 1-ABT (a P450 inhibitor) to confirm non-P450 pathways .
Q. How do in vivo models demonstrate this compound's efficacy in obesity-related studies?
this compound was tested in diet-induced obese (DIO) mice and dogs, showing dose-dependent reductions in body weight and fat mass. Key experimental steps include:
- Oral dosing regimens : Monitoring food intake, energy expenditure, and insulin sensitivity .
- Biomarker analysis : Linking receptor occupancy (ex vivo) to pharmacodynamic outcomes .
- Species-specific effects : Notably, weight loss in dogs but not mice, highlighting interspecies metabolic differences .
Q. What structural features of this compound contribute to its metabolic stability?
this compound’s spiro-oxetanylazetidinyl scaffold enhances metabolic stability by reducing oxidative susceptibility. Techniques for structural validation include:
- NMR spectroscopy : Assigning chemical shifts to confirm GSH conjugation at the azetidine ring .
- MS/MS fragmentation : Identifying neutral losses (e.g., pyroglutamic acid) to map conjugation sites .
Q. How is this compound's GSH conjugation pathway distinguished from P450-mediated metabolism?
Experimental approaches involve:
- Subcellular fractionation : Confirming cytosolic (GST-dependent) vs. microsomal (P450-dependent) activity .
- Enzyme kinetics : Using GST inhibitors (e.g., ethacrynic acid) and NAD(P)H-independent assays to isolate pathways .
Advanced Research Questions
Q. What mechanistic insights explain GST-catalyzed GSH conjugation of this compound’s strained azetidine ring?
GSTs stabilize a protonated azetidine intermediate, enabling nucleophilic attack by GSH. Key findings:
- pH dependence : Optimal activity at pH 6.5–7.4 aligns with GST-bound GSH’s pKa (6.4–6.7) .
- Enzymatic vs. spontaneous reactions : No M12 formation in buffer alone, confirming GST’s catalytic role .
- Cross-species relevance : Rat S9 fractions replicate human pathways, aiding safety assessments .
Q. How do microsomal epoxide hydrolases (mEH) contribute to this compound’s metabolism?
mEH catalyzes hydration of this compound’s spiro oxetane, forming metabolite M1. Methodologies include:
- Enzyme-specific inhibition : Progabide (mEH inhibitor) reduces M1 formation, unlike soluble EH inhibitors .
- Subcellular incubations : Activity in liver microsomes but not cytosol .
Q. What experimental strategies mitigate hERG channel inhibition during this compound optimization?
Balancing lipophilicity and CNS exposure involved:
- Physicochemical profiling : Reducing logP to minimize hERG binding while maintaining permeability .
- Ex vivo receptor occupancy : Correlating target engagement with efficacy to prioritize candidates .
Q. How does translational modeling guide this compound’s clinical study design?
Computational tools simulate biomarker cascades to predict human doses. Techniques include:
- Forward simulation : Projecting dose-response relationships from preclinical data .
- Input estimation : Reverse-engineering unobserved biomarkers (e.g., receptor occupancy) .
Q. What analytical challenges arise in quantifying this compound’s GSH-related metabolites?
Key hurdles and solutions:
- Matrix effects : Using stable isotope-labeled internal standards in UPLC-HRMS .
- Metabolite instability : Immediate quenching of hepatocyte incubations to prevent degradation .
Q. How do interspecies differences in GST expression impact this compound’s metabolic fate?
Human GST polymorphisms and variable expression affect metabolite profiles. Research strategies:
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPIQPFRAPEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106011 | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254035-84-1 | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-1979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1979 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.